4-Quinolinamine, 7-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine, 7-ethoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The compound 4-Quinolinamine, 7-ethoxy- is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4-Quinolinamine, 7-ethoxy- typically involves several steps, including nitration, reduction, and substitution reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
4-Quinolinamine, 7-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Common reagents for substitution reactions include halides and alkoxides, leading to the formation of various substituted quinoline derivatives
Major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Quinolinamine, 7-ethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in the antimicrobial and antimalarial effects observed in various studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Quinolinamine, 7-ethoxy- include other quinoline derivatives such as:
- 4-Quinolinamine, 7-chloro-
- 4-Quinolinamine, 7-methoxy-
- 4-Quinolinamine, 7-ethoxy-2-quinolinamine
These compounds share a similar quinoline backbone but differ in their substituent groups, which can significantly affect their biological activities and chemical properties. The uniqueness of 4-Quinolinamine, 7-ethoxy- lies in its specific ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H12N2O |
---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
7-ethoxyquinolin-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChI-Schlüssel |
LGHOMAJNKRILOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.